molecular formula C21H23N5 B12036932 3-Methyl-1-(4-methylpiperazin-1-yl)-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(4-methylpiperazin-1-yl)-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12036932
M. Wt: 345.4 g/mol
InChI Key: JYZHJZZEVMMUBQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylpiperazin-1-yl)-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrido[1,2-a]benzimidazole core with a piperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylpiperazin-1-yl)-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzimidazole and a pyridine derivative under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.

    Alkylation and Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylpiperazin-1-yl)-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into cellular mechanisms.

Medicine

In medicinal chemistry, 3-Methyl-1-(4-methylpiperazin-1-yl)-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has potential as a lead compound for the development of new drugs. Its structure suggests possible activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylpiperazin-1-yl)-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety may facilitate binding to specific sites, while the pyrido[1,2-a]benzimidazole core can interact with other molecular components. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-2-(prop-2-en-1-yl)benzimidazole: Lacks the pyridine ring, making it less complex.

    3-Methyl-1-(4-methylpiperazin-1-yl)benzimidazole: Missing the prop-2-en-1-yl group, which may affect its reactivity and applications.

    2-(Prop-2-en-1-yl)pyrido[1,2-a]benzimidazole: Does not have the piperazine moiety, potentially altering its biological activity.

Uniqueness

The uniqueness of 3-Methyl-1-(4-methylpiperazin-1-yl)-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile lies in its combined structural features, which provide a versatile platform for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C21H23N5

Molecular Weight

345.4 g/mol

IUPAC Name

3-methyl-1-(4-methylpiperazin-1-yl)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H23N5/c1-4-7-16-15(2)17(14-22)20-23-18-8-5-6-9-19(18)26(20)21(16)25-12-10-24(3)11-13-25/h4-6,8-9H,1,7,10-13H2,2-3H3

InChI Key

JYZHJZZEVMMUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCN(CC4)C)C#N

Origin of Product

United States

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